molecular formula C14H15NO B2733814 [3-(methylamino)phenyl](phenyl)methanol CAS No. 86997-98-0

[3-(methylamino)phenyl](phenyl)methanol

Cat. No.: B2733814
CAS No.: 86997-98-0
M. Wt: 213.28
InChI Key: UKTTXKXVEDASHE-UHFFFAOYSA-N
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Description

[3-(methylamino)phenyl](phenyl)methanol: is an organic compound with the molecular formula C8H11NO It is a derivative of phenylmethanol, where the phenyl group is substituted with a methylamino group at the 3-position

Scientific Research Applications

Chemistry: In chemistry, [3-(methylamino)phenyl](phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and signal transduction pathways. It may be used in experiments to understand its interactions with biological molecules and its impact on cell function.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have pharmacological properties that make it useful in the treatment of certain diseases or conditions.

Industry: In industrial applications, this compound can be used in the production of various chemicals and materials. Its unique chemical properties make it valuable in the manufacturing of specialty products.

Safety and Hazards

“[3-(Methylamino)phenyl]-phenylmethanol” is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(methylamino)phenyl](phenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of formamide, N-[3-[(formyloxy)methyl]phenyl]-N-methyl- with appropriate reagents . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: [3-(methylamino)phenyl](phenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of [3-(methylamino)phenyl](phenyl)methanol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signal transduction and cellular processes .

Comparison with Similar Compounds

Uniqueness: [3-(methylamino)phenyl](phenyl)methanol is unique due to its specific substitution pattern and the presence of both a phenyl and a methylamino group.

Properties

IUPAC Name

[3-(methylamino)phenyl]-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15-13-9-5-8-12(10-13)14(16)11-6-3-2-4-7-11/h2-10,14-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTTXKXVEDASHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86997-98-0
Record name [3-(methylamino)phenyl](phenyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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